![molecular formula C8H14O2 B14753845 2,10-Dioxabicyclo[4.3.1]decane CAS No. 282-60-0](/img/structure/B14753845.png)
2,10-Dioxabicyclo[4.3.1]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,10-Dioxabicyclo[431]decane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dioxabicyclo[4.3.1]decane typically involves ring closure reactions. One common method is the ring closure of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction conditions . This method efficiently produces oxatricyclo[4.3.1.03,8]decanes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.
化学反応の分析
Types of Reactions: 2,10-Dioxabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce halogenated or other functionalized products.
科学的研究の応用
2,10-Dioxabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,10-Dioxabicyclo[4.3.1]decane involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
類似化合物との比較
Trans-decalin: Another bicyclic compound with a similar structural framework.
Trans-octalin: Shares structural similarities and is used in similar applications.
Uniqueness: 2,10-Dioxabicyclo[4.3.1]decane is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds like trans-decalin and trans-octalin .
特性
CAS番号 |
282-60-0 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
2,10-dioxabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-9-8(5-1)10-7/h7-8H,1-6H2 |
InChIキー |
QYAFOOMKBQPCDE-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCOC(C1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


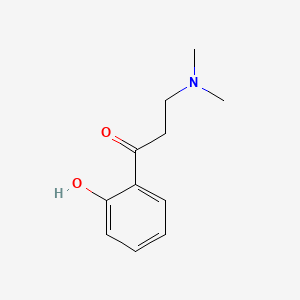
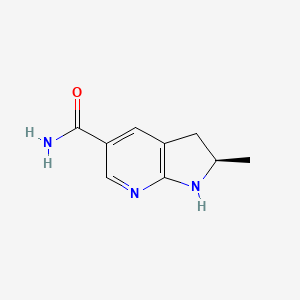

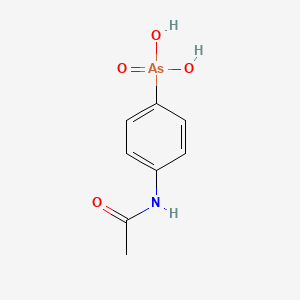
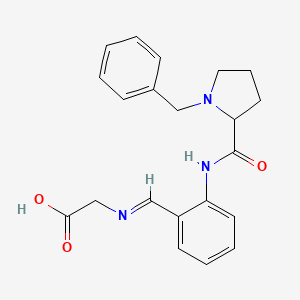
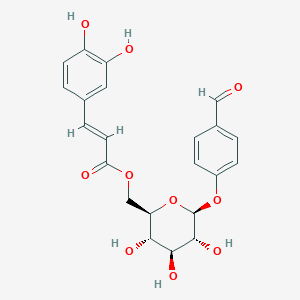
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)

![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)



